molecular formula C17H21N5O3 B6532858 ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1019191-55-9

ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No. B6532858
CAS RN: 1019191-55-9
M. Wt: 343.4 g/mol
InChI Key: RZHCSJZJXXPCSK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an ester group . Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The triazole ring would contain two carbon atoms and three nitrogen atoms . The piperazine ring is a six-membered ring with two nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives are known to bind with a variety of enzymes and receptors in biological systems, leading to their diverse biological activities .

Future Directions

Triazole and piperazine derivatives are areas of active research due to their diverse biological activities . Future research could explore the synthesis of new derivatives and their potential applications.

properties

IUPAC Name

ethyl 4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHCSJZJXXPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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